1-Fluoro-3-isopropyl-2-nitrobenzene
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Overview
Description
1-Fluoro-3-isopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzene, where a fluorine atom, an isopropyl group, and a nitro group are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
The synthesis of 1-Fluoro-3-isopropyl-2-nitrobenzene typically involves multiple steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with the nitrofluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Fluoro-3-isopropyl-2-nitrobenzene undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include amines, substituted benzene derivatives, and carboxylic acids.
Scientific Research Applications
1-Fluoro-3-isopropyl-2-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Fluoro-3-isopropyl-2-nitrobenzene exerts its effects depends on the specific reaction or application:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Reduction: The reduction of the nitro group to an amine involves the transfer of electrons and protons, typically facilitated by a metal catalyst.
Comparison with Similar Compounds
1-Fluoro-3-isopropyl-2-nitrobenzene can be compared with other similar compounds:
1-Fluoro-2-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
3-Chloro-4-fluoronitrobenzene: Contains a chlorine atom instead of an isopropyl group, which can influence its reactivity and applications.
1-Fluoro-4-nitrobenzene: The nitro group is positioned differently, affecting the compound’s electronic properties and reactivity.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-fluoro-2-nitro-3-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)7-4-3-5-8(10)9(7)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUJTSRDXQAOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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